Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one
Description
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one (CAS: 646055-81-4) is a bicyclic spiro compound featuring a fused 1-azabicyclo[2.2.1]heptane (norbornane analog) and a pyrrolidine ring connected via a spiro carbon. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . The compound’s rigid spiro architecture and nitrogen-rich scaffold make it a promising candidate for medicinal chemistry, particularly in targeting neurological and antimicrobial pathways. Its synthesis often involves intramolecular carbolithiation or 1,3-dipolar cycloaddition strategies .
Properties
IUPAC Name |
spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-8-9(2-3-10-8)5-7-1-4-11(9)6-7/h7H,1-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEPOIFTXZCTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1CC23CCNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624440 | |
| Record name | 2'H-Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidin]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646055-81-4 | |
| Record name | 2'H-Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidin]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable bicyclic precursor with a pyrrolidine derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]-2’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one (Target Compound) | 646055-81-4 | C₉H₁₄N₂O | 166.22 | Spiro junction, bicyclo[2.2.1] core, lactam |
| Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] | 646055-82-5 | C₁₀H₁₆N₂ | 152.24 | Bicyclo[2.2.2] core, no lactam |
| 1'-(2-Pyrazinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] | 646056-83-9 | C₁₃H₁₈N₄ | 230.31 | Pyrazinyl substituent, enhanced π-stacking |
| Spiro[7-methoxycarbonyl-1-aza-3-thiabicyclo[3.3.0]octane-8,1'-acenaphthylen]-2'-one | - | C₁₈H₁₈N₂O₂S | 326.41 | Thiabicyclo core, acenaphthene fusion |
Key Observations :
- Bicyclo Core Size : The target compound’s bicyclo[2.2.1] system (7-membered) contrasts with the larger bicyclo[2.2.2] (8-membered) in CAS 646055-82-3. Smaller cores enhance rigidity but may reduce conformational flexibility for target binding .
- Lactam vs. Non-Lactam: The target’s lactam group (2'-one) enables hydrogen bonding, unlike the non-lactam analog CAS 646055-82-5 .
Key Findings :
- The target compound’s synthesis via carbolithiation is less efficient (30–45% yield) compared to cycloaddition-based routes (up to 93% yield) for structurally related spiro-oxindoles .
- Radical cyclization methods (e.g., CAS 646056-85-1 derivatives) offer higher diastereoselectivity but require stringent conditions .
Key Insights :
- The target compound exhibits moderate antimalarial activity, while pyridinyl derivatives (e.g., CAS 646056-85-1) show higher potency at nicotinic receptors due to π-π interactions .
- Cephalotaxine-inspired spiro compounds (e.g., CAS 220099-91-2) demonstrate nanomolar efficacy against leukemia, highlighting the impact of fused aromatic systems .
Physicochemical Properties
Table 4: Physicochemical Comparison
| Property | Target Compound | Spiro[2.2.2]octane Analog | 1'-(2-Pyrazinyl) Derivative |
|---|---|---|---|
| logP (Predicted) | 0.7 | 1.2 | 1.8 |
| PSA (Ų) | 15.3 | 15.3 | 30.6 |
| Solubility (mg/mL) | 1.2 | 0.8 | <0.1 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
Analysis :
Biological Activity
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one is a unique bicyclic compound characterized by its spiro junction, where two rings share a single atom, specifically a nitrogen atom. This structural feature contributes to its diverse biological activities, including potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its therapeutic potential.
Structural Characteristics
The compound's structure can be described as follows:
- Chemical Formula : C9H14N2O
- Molecular Weight : 166.22 g/mol
- IUPAC Name : this compound
This unique bicyclic framework allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity Overview
Research indicates that spiro compounds often exhibit significant biological activities due to their unique structural features. This compound has been associated with several key biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, indicating potential as a therapeutic agent against malignancies.
- Antimicrobial Properties : Similar spiro compounds have demonstrated antimicrobial effects, suggesting that this compound may possess similar capabilities.
Anticancer Studies
In a study examining the anticancer properties of related spiro compounds, researchers found that certain derivatives significantly reduced proliferation rates in human cancer cell lines such as breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, although specific studies on this compound are still needed to confirm these effects.
Comparative Analysis with Similar Compounds
The following table highlights the structural features and biological activities of similar spiro compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Spiro[4.5]decane | Bicyclic structure with different ring sizes | Antimicrobial properties |
| Spiro[5.5]undecane | Larger bicyclic system | Potential drug candidate |
| Spirooxindole derivatives | Oxindole fused with a spiro structure | Anticancer activity |
These compounds share the characteristic spiro junction but differ in ring size and functional groups, influencing their biological activities and potential applications.
Q & A
Basic: What are the established synthetic routes for Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step cyclization and spiroannulation. Key steps include:
- Chiral induction : Use of Boc-protected intermediates (e.g., (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid) to control stereochemistry .
- Spiro-ring formation : Condensation of bicyclic amines with carbonyl-containing pyrrolidine precursors under mild acidic conditions .
- Purification : Recrystallization from ethanol/water mixtures or chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity. LC-MS or NMR is recommended for purity validation .
Basic: How is the structural conformation of this spiro compound characterized?
Answer:
Structural elucidation employs:
- X-ray crystallography : Resolves absolute stereochemistry and bond angles (e.g., rac-(rel-1R,2R,4S)-spiro derivatives resolved via CIF files in Acta Crystallographica) .
- NMR spectroscopy : H and C NMR distinguish spiro-junction protons (δ 3.1–4.2 ppm for bridgehead hydrogens) and confirm bicyclic rigidity .
- Computational modeling : Density functional theory (DFT) calculates strain energy and compares it with monocyclic analogues (e.g., pyrrolidine vs. 2-azabicyclo[2.2.1]heptane) .
Advanced: How does the conformational rigidity of the bicyclic core influence receptor binding in pharmacological studies?
Answer:
The bicyclo[2.2.1]heptane moiety enforces a "locked" conformation, enhancing selectivity for nicotinic acetylcholine receptors (nAChRs):
- α7 nAChR agonism : The spiro structure mimics acetylcholine's geometry, with the pyrrolidine-2-one oxygen acting as a hydrogen bond acceptor. Pharmacophore mapping shows 10-fold higher affinity compared to flexible analogues .
- Molecular dynamics simulations : Predict binding stability via hydrophobic interactions with receptor residues (e.g., Trp149 in α7 nAChR) .
Advanced: What strategies are effective for enantioselective synthesis of this spiro compound?
Answer:
Enantioselectivity is achieved through:
- Chiral auxiliaries : Use of (R)-3-(Boc-Amino)piperidine to induce stereochemistry during spiroannulation .
- Catalytic asymmetric synthesis : Rhodium-catalyzed desymmetrization of mesoalkenes (e.g., tert-butyl dicarboxylate intermediates) yields >90% enantiomeric excess .
- Resolution techniques : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .
Advanced: How does structural modification of the spiro scaffold enhance antifungal activity?
Answer:
Derivatives with appended heterocycles (e.g., quinoline or piperazine) show improved chitin synthase inhibition:
- Spiro[pyrrolidine-2,3′-quinolin]-2′-one derivatives : Substitution at C5′ with electron-withdrawing groups (e.g., nitro) increases IC values by 50% against Candida albicans .
- Mechanistic studies : Time-kill assays and SEM imaging confirm hyphal disruption via cell wall synthesis inhibition .
Advanced: How can contradictory pharmacological data (e.g., agonist vs. antagonist activity) be resolved?
Answer:
Discrepancies arise from assay conditions or stereochemical variability:
- Receptor subtype specificity : Test against α4β2 vs. α7 nAChR isoforms using radioligand binding assays .
- Stereochemical analysis : Compare enantiomers (e.g., (2'R,3R)-rel- vs. cis-configurations) via circular dichroism (CD) spectroscopy .
- Buffer optimization : Adjust Mg/Ca concentrations to mimic physiological conditions, as divalent cations modulate receptor activation .
Advanced: What computational methods predict the bioactivity of novel spiro derivatives?
Answer:
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptors from datasets of spiro-azabicyclo compounds .
- Docking studies : Glide SP docking into α7 nAChR (PDB: 7KOX) identifies critical interactions (e.g., cation-π with Trp77) .
- ADMET prediction : SwissADME evaluates bioavailability and blood-brain barrier penetration for CNS-targeted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
